2-Isopropylaminopropylamine

Description

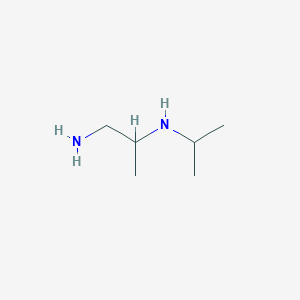

Structure

3D Structure

Properties

Molecular Formula |

C6H16N2 |

|---|---|

Molecular Weight |

116.20 g/mol |

IUPAC Name |

2-N-propan-2-ylpropane-1,2-diamine |

InChI |

InChI=1S/C6H16N2/c1-5(2)8-6(3)4-7/h5-6,8H,4,7H2,1-3H3 |

InChI Key |

CYDDCGURYVWSDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(C)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Pathways

Chemo- and Regioselective Synthesis of 2-Isopropylaminopropylamine

The primary challenge in synthesizing this compound lies in achieving selective mono-alkylation of a symmetric diamine precursor, such as 1,3-diaminopropane (B46017). The inherent nucleophilicity of both primary amine groups makes them susceptible to reaction, often leading to a mixture of mono- and di-substituted products. Modern synthetic approaches aim to overcome this challenge through careful control of reaction conditions and the use of specialized reagents.

Modern Approaches to Amine Synthesis

Reductive amination stands out as a versatile and widely employed method for the synthesis of amines. This reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine.

For the synthesis of this compound, a plausible pathway involves the reductive amination of 1,3-diaminopropane with acetone (B3395972). The initial reaction would form an imine intermediate between one of the primary amine groups and acetone. Subsequent reduction of this imine would yield the desired N-isopropyl-1,3-propanediamine.

Controlling the stoichiometry of the reactants is a primary strategy to favor mono-alkylation. Using an excess of the diamine relative to the ketone can statistically favor the formation of the mono-substituted product. However, this often requires challenging separations of the desired product from the unreacted diamine.

Another modern approach involves the use of protecting groups. For instance, one of the amine groups of 1,3-diaminopropane can be protected with a group like tert-butoxycarbonyl (Boc). The remaining free amine can then be selectively alkylated, followed by the deprotection of the Boc group to yield the mono-alkylated diamine. This multi-step process, while offering high selectivity, can be less atom-economical.

Optimization of Reaction Conditions and Yields

The yield and selectivity of the reductive amination for this compound are highly dependent on several reaction parameters. Optimization of these conditions is crucial for an efficient synthesis.

Catalyst and Reducing Agent: A variety of catalysts and reducing agents can be employed for reductive amination. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanobohydride (NaBH₃CN), and catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. The choice of reducing agent can influence the selectivity. For instance, milder reducing agents may be more selective for the imine intermediate over the starting carbonyl compound.

Solvent and Temperature: The solvent plays a critical role in influencing the reaction rate and selectivity. Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used. The reaction temperature can also be adjusted to control the rate of both imine formation and reduction.

Stoichiometry and Addition Order: As mentioned, controlling the molar ratio of 1,3-diaminopropane to acetone is a key factor. A slow, controlled addition of the ketone to an excess of the diamine can help to minimize the formation of the di-substituted product.

Illustrative Reaction Conditions for Mono-N-Alkylation of Diamines

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Diamine:Ketone Ratio | 3:1 | 5:1 | 2:1 |

| Catalyst | Pd/C | Raney Ni | PtO₂ |

| Reducing Agent | H₂ (gas) | H₂ (gas) | H₂ (gas) |

| Solvent | Methanol | Ethanol | Isopropanol (B130326) |

| Temperature (°C) | 25-40 | 50-60 | 30-50 |

| Pressure (psi) | 50 | 100 | 75 |

| Typical Yield (Mono) | Moderate | High | Moderate-High |

| Selectivity (Mono:Di) | Good | Excellent | Good |

This table presents hypothetical data based on general principles of reductive amination for illustrative purposes.

Stereoselective Synthesis and Enantiomeric Purity

The structure of this compound does not inherently possess a chiral center in its most common synthetic routes, as both the propylene (B89431) backbone and the isopropyl group are achiral. Therefore, stereoselective synthesis to achieve high enantiomeric purity is not a typical consideration for this specific molecule.

However, if a chiral center were to be introduced into the 1,3-diaminopropane backbone, for example, at the 2-position, then stereoselective synthesis would become a critical aspect. In such a scenario, asymmetric synthesis strategies would be necessary. These could involve the use of chiral catalysts (organocatalysts or metal complexes with chiral ligands) in the reductive amination step to control the stereochemical outcome of the C-N bond formation. The enantiomeric purity of the resulting product would then be assessed using techniques such as chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound via reductive amination proceeds through a well-established two-step mechanism:

Imine Formation: The reaction initiates with the nucleophilic attack of one of the primary amine groups of 1,3-diaminopropane on the electrophilic carbonyl carbon of acetone. This is typically an acid-catalyzed process. The initial adduct, a hemiaminal, then undergoes dehydration to form an imine (a Schiff base). The equilibrium of this step can be shifted towards the imine by removing the water formed, for instance, by azeotropic distillation or the use of a dehydrating agent.

Reduction of the Imine: The C=N double bond of the imine is then reduced to a C-N single bond. This can be achieved through various methods, including catalytic hydrogenation or the use of hydride reducing agents. In catalytic hydrogenation, both the imine and hydrogen are adsorbed onto the surface of a metal catalyst (e.g., Pd, Pt, Ni), where the addition of hydrogen across the double bond occurs. With hydride reagents like NaBH₄, a hydride ion (H⁻) attacks the carbon atom of the imine, followed by protonation of the resulting anion to yield the final amine.

The chemo- and regioselectivity of the reaction are determined by the relative rates of several competing reactions. The desired mono-isopropylation competes with the di-isopropylation of the second amine group. The steric hindrance introduced by the first isopropyl group can slightly deactivate the second amine group, favoring mono-substitution to some extent. Furthermore, the reaction conditions can be tuned to favor the initial imine formation and its subsequent reduction over the reaction of the mono-substituted product with another molecule of acetone.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact and improve the sustainability of the process.

Catalysis: The use of catalytic methods, particularly heterogeneous catalysts for hydrogenation, is a cornerstone of green chemistry. Heterogeneous catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. Catalytic transfer hydrogenation, where a safe hydrogen donor like isopropanol is used instead of gaseous hydrogen, can also enhance the safety of the process.

Atom Economy: Reductive amination, when performed as a one-pot reaction, can have a high atom economy, as the main byproduct is water. This is preferable to multi-step syntheses involving protecting groups, which generate more waste.

Safer Solvents and Reagents: The choice of solvents is critical. Green solvents such as water, ethanol, or isopropanol are preferred over more hazardous chlorinated or aromatic solvents. The use of molecular hydrogen as a reducing agent is also considered green as it produces no byproducts. When using hydride reagents, sodium borohydride is generally considered less hazardous than lithium aluminum hydride.

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures reduces energy consumption. The development of more active catalysts can enable milder reaction conditions.

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally friendly.

Reactivity and Complex Chemical Transformations of 2 Isopropylaminopropylamine

Amination and Alkylation Reactions

As with other primary and secondary amines, 2-isopropylaminopropylamine readily participates in amination and alkylation reactions, acting as a nucleophile. The lone pair of electrons on the nitrogen atoms can attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds.

Alkylation: The primary and secondary amine functionalities can be alkylated by reacting with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine displaces the halide. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants. It is generally expected that the primary amine will be more reactive towards alkylation than the sterically hindered secondary amine.

Acylation: this compound can undergo acylation when treated with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is a nucleophilic acyl substitution. Similar to alkylation, the relative reactivity of the two amine groups will influence the product distribution, with the primary amine being the more likely site of initial acylation.

While the general principles of amine reactivity in amination and alkylation are well-established, specific research detailing these reactions for this compound is not extensively documented in the reviewed literature. The outcomes of such reactions can be inferred from the known reactivity of similar N-substituted diamines.

Condensation and Cyclization Reactions

The bifunctional nature of this compound makes it a valuable precursor in condensation and cyclization reactions to form various heterocyclic compounds. A notable application is in the synthesis of cyclic ureas and related structures.

It has been documented that N-isopropyl-1,3-propanediamine can be used in the preparation of cyclic ureas. uky.edu A specific example involves the reaction of this compound with formaldehyde (B43269). In this reaction, the diamine condenses with formaldehyde to form a hexahydropyrimidine (B1621009) derivative, specifically N-isopropylhexahydropyrimidine. nih.gov This transformation is a classic example of the formation of a six-membered heterocyclic ring through the reaction of a 1,3-diamine with an aldehyde.

The resulting N-isopropylhexahydropyrimidine can be further functionalized. For instance, it can undergo acylation with an isocyanate, such as 2,6-dimethylphenylisocyanate, to yield a 1-(2,6-dimethylphenylaminocarbonyl)-3-isopropylhexahydropyrimidine. nih.gov Subsequent hydrolysis of this acylated intermediate can lead to the formation of N'-acyl-N-alkyl-1,3-diaminopropanes. nih.gov

The general reaction scheme for the formation and acylation of the hexahydropyrimidine is as follows:

| Reactant 1 | Reactant 2 | Intermediate Product | Acylating Agent | Final Product Type |

| This compound | Formaldehyde | N-isopropylhexahydropyrimidine | 2,6-Dimethylphenylisocyanate | Acylated hexahydropyrimidine |

This reactivity highlights the utility of this compound as a building block in the synthesis of complex cyclic structures with potential applications in medicinal chemistry and materials science.

Oxidation Studies of this compound Systems

The susceptibility of amines to oxidation is a critical factor in their application, particularly in environments where they are exposed to oxygen, high temperatures, or metal ions. While specific studies on the oxidative degradation of this compound are limited in the available literature, the degradation pathways can be inferred from studies on structurally similar diamines. uky.edueku.edu

The oxidative degradation of amines can proceed through several pathways, often initiated by the formation of radical species. For diamines, the presence of two amine groups can lead to complex reaction cascades. Common degradation products from other amines include smaller alkylamines, ammonia (B1221849), aldehydes, and carboxylic acids. ncert.nic.in

For diamines used in CO2 capture, thermal degradation, which can be exacerbated by the presence of oxygen, often proceeds through the formation of a carbamate (B1207046) intermediate. uky.edu This intermediate can then undergo intermolecular cyclization to form cyclic ureas (imidazolidinones) or be attacked by another free amine to form a linear diamine urea. uky.eduresearchgate.net

The oxidation resistance of an amine is influenced by its molecular structure. Steric hindrance around the nitrogen atom can play a role in protecting the amine from oxidative attack. eku.edu In this compound, the secondary amine is sterically more hindered than the primary amine due to the isopropyl group. This suggests that the primary amine might be more susceptible to initial oxidative degradation. The presence of alkyl substituents can also influence the stability of the resulting radical intermediates.

The oxidation of amines can lead to the formation of various byproducts that can impact the performance and environmental footprint of the system in which the amine is used. These can include non-alkaline products such as carboxylic acids (e.g., formate, acetate) and volatile compounds like ammonia and smaller alkylamines. ncert.nic.in The formation of these degradation products can lead to a loss of the amine's capacity to perform its intended function, for example, by neutralizing the basic amine and causing corrosion.

Given the lack of specific experimental data for this compound, a summary of expected degradation products based on analogous diamines is presented below:

| Degradation Pathway | Potential Products |

| C-N Bond Cleavage | Isopropylamine, propylamine (B44156), ammonia, formaldehyde, propionaldehyde |

| Oxidation of Alkyl Chain | Carboxylic acids, amides |

| Cyclization (in presence of CO2) | Cyclic ureas |

It is important to note that these are potential degradation pathways and products, and their actual formation would depend on the specific conditions (temperature, oxygen concentration, presence of catalysts) to which this compound is exposed.

Acid-Base Equilibrium and Protonation State Analysis

The basicity of this compound is a key aspect of its chemical character, arising from the lone pair of electrons on each of its two nitrogen atoms. As a diamine, it can accept two protons, and its acid-base equilibrium is described by two distinct pKa values.

The basicity of an amine is influenced by the electronic and steric effects of its substituents. researchgate.net The alkyl groups (isopropyl and propyl) on the nitrogen atoms of this compound are electron-donating, which increases the electron density on the nitrogen atoms and enhances their basicity compared to ammonia.

The two amine groups, being separated by a three-carbon chain, will have different pKa values. The first protonation will occur at the more basic nitrogen. Generally, primary amines are slightly less basic than secondary amines in the gas phase, but solvation effects in aqueous solution can alter this order. The pKa values for 1,3-diaminopropane (B46017) are approximately 10.6 and 8.6. It is expected that the pKa values for this compound would be in a similar range, with the isopropyl group potentially having a slight influence on the basicity of the secondary amine.

The protonation state of this compound is pH-dependent. At low pH, both amine groups will be protonated, forming a dication. As the pH increases, the amine groups will be deprotonated sequentially, leading to a monocation and then the neutral diamine.

Reaction Kinetics and Thermodynamics of this compound Derivatives

The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity, stability, and reaction mechanisms of chemical compounds. For derivatives of this compound, this involves understanding the rates at which they react and the energy changes that accompany these transformations. While specific kinetic and thermodynamic data for derivatives of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be derived from analogous chemical systems. Key reactive sites on this compound derivatives, namely the primary and secondary amine groups, are expected to participate in reactions such as metal chelation and Schiff base formation. The kinetics and thermodynamics of these processes are influenced by steric and electronic factors imparted by the isopropyl and propylamine moieties.

Thermodynamics of Metal Complex Formation

Derivatives of this compound, possessing two nitrogen donor atoms, are effective chelating agents for various metal ions. The formation of these metal complexes is a spontaneous process, driven by favorable changes in enthalpy and entropy. The thermodynamic stability of these complexes can be quantified by parameters such as the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°).

Research on structurally similar polyamines, such as 1,4-bis(3-aminopropyl)-piperazine (BAPP), reveals that the chelation process is spontaneous, as indicated by negative values of ΔG°. scispace.comnih.gov The formation of metal complexes with divalent metal ions is typically exothermic, reflected in negative ΔH° values, and is accompanied by an increase in entropy (positive ΔS°), largely due to the release of water molecules from the metal ion's hydration sphere. scispace.com The stability of these complexes often follows the Irving-Williams series, with the order of stability being Co(II) < Ni(II) < Cu(II) > Zn(II). scispace.comnih.gov

Table 1: Thermodynamic Parameters for Metal Complexation of 1,4-bis(3-aminopropyl)-piperazine (BAPP) at 25°C

| Metal Ion | log K | -ΔG° (kJ/mol) | -ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Co(II) | 5.59 | 31.90 | 25.10 | 22.80 |

| Ni(II) | 5.88 | 33.56 | 27.20 | 21.30 |

| Cu(II) | 14.26 | 81.39 | 42.10 | 131.80 |

| Zn(II) | 4.74 | 27.05 | 23.00 | 13.60 |

Data sourced from studies on 1,4-bis(3-aminopropyl)-piperazine, a structurally related polyamine, to illustrate typical thermodynamic values for diamine metal complexes. scispace.comnih.gov

Kinetics of Schiff Base Formation and Hydrolysis

The amine groups of this compound derivatives can react with aldehydes and ketones to form Schiff bases (imines). This reversible reaction is of significant interest in synthetic chemistry and materials science. The kinetics of both the formation and hydrolysis of Schiff bases have been studied for various amine derivatives.

The reaction mechanism is known to proceed through an unstable carbinolamine intermediate. nih.gov The rates of formation (k₁) and hydrolysis (k₋₁) are highly dependent on the pH of the medium, as well as the electronic and steric properties of the reacting amine and carbonyl compound. nih.govmdpi.com For instance, the introduction of hydroxyl (-OH) or thiol (-SH) groups on the aromatic ring of an aniline (B41778) derivative reacting with pyridoxal (B1214274) 5'-phosphate was found to significantly increase the stability of the resulting Schiff base towards hydrolysis. nih.govnih.gov This increased resilience is attributed to changes in the electronic properties of the imine nitrogen. nih.gov

Table 2: Kinetic Data for the Hydrolysis of Schiff Bases Derived from Pyridoxal 5'-Phosphate and Substituted Anilines at pH 7.0

| Aniline Derivative | log k₁ (Formation Rate Constant) | log k₋₁ (Hydrolysis Rate Constant) | log K (Equilibrium Constant) |

| Aniline | 3.28 | 0.66 | 2.62 |

| 2-Hydroxyaniline | 4.11 | 0.41 | 3.70 |

| 2-Mercaptoaniline | 3.29 | -1.26 | 4.55 |

Data from a study on substituted anilines to demonstrate the influence of substituents on Schiff base kinetics. nih.gov

These findings suggest that derivatives of this compound would similarly form Schiff bases, with the reaction kinetics being influenced by the steric bulk of the isopropyl group and the basicity of the nitrogen atoms. The hydrolysis of these Schiff bases is a key aspect of their chemical reactivity profile.

Coordination Chemistry and Ligand Design with 2 Isopropylaminopropylamine

Design Principles for 2-Isopropylaminopropylamine-Based Ligands

The design of effective ligands is foundational to developing metal complexes for applications ranging from catalysis to materials science. For ligands based on this compound, several key principles guide their potential use in coordination chemistry.

Denticity refers to the number of donor atoms in a single ligand that bind to the central metal. wikipedia.org this compound possesses two nitrogen atoms—one primary and one secondary amine—both of which have lone pairs of electrons available for coordination. Therefore, it is classified as a bidentate (or didentate) ligand, capable of forming two bonds to a single metal center. byjus.com

Hapticity , denoted by the Greek letter η (eta), describes the coordination of a ligand to a metal through a series of contiguous atoms, common in organometallic chemistry with π-systems like alkenes or cyclopentadienyl (B1206354) anions. stackexchange.com For a saturated ligand like this compound, which coordinates through its distinct nitrogen atoms, hapticity is not a relevant consideration. stackexchange.com

Chirality is a critical feature in the design of ligands for asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. nih.govresearchgate.net Chiral vicinal (1,2-) diamines are particularly valuable scaffolds in this context. sigmaaldrich.com this compound is an inherently chiral molecule because the second carbon atom of the propane (B168953) backbone is a stereocenter, bonded to four different groups (a methyl group, a hydrogen atom, an aminomethyl group, and an isopropylamino group).

This intrinsic chirality can be harnessed to create chiral environments around a metal center. When coordinated, the ligand can induce stereoselectivity in a metal-catalyzed reaction. nih.govnih.govacs.org The fixed conformation of the resulting five-membered chelate ring and the specific orientation of the substituents on the ligand backbone (the methyl and isopropyl groups) can effectively control the approach of substrates to the metal's active site, thereby directing the stereochemical outcome of the reaction.

Hemilability is a property of polydentate ligands that contain at least two different types of donor groups, often with one forming a strong bond to the metal and the other forming a weaker, labile bond. wikipedia.orgwwu.edu This allows one arm of the ligand to reversibly dissociate, opening up a coordination site for a substrate to bind during a catalytic cycle, which can enhance reactivity. wikipedia.org

Ligands based on this compound are potential candidates for hemilabile behavior. The primary and secondary amine groups have different steric environments and basicities, which could lead to one nitrogen atom binding more weakly than the other. chemrxiv.org For instance, the bulkier isopropyl group on the secondary amine might favor dissociation compared to the less hindered primary amine. This difference in lability could be exploited in catalyst design. chemrxiv.org

A non-innocent ligand is one that can actively participate in the redox chemistry of a complex, meaning its own oxidation state can change. This behavior is typically associated with ligands containing redox-active organic functionalities. Given that this compound is a simple, saturated diamine, it is expected to act as an "innocent" ligand, serving primarily as a spectator that influences the metal center through its steric and electronic properties without engaging in redox changes itself.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with diamine ligands is a well-established area of inorganic chemistry. ijcce.ac.ir These methods can be readily applied to this compound to explore its coordination chemistry with a wide range of metals.

Complexes of transition metals with diamine ligands are typically synthesized by reacting a metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent like ethanol (B145695) or acetonitrile. tandfonline.comcore.ac.uk The resulting complexes can be isolated as crystalline solids and characterized using various analytical techniques.

Synthesis: A general synthetic route involves dissolving the metal salt and this compound, often in a 1:1 or 1:2 metal-to-ligand molar ratio, and allowing the complex to form, sometimes with gentle heating. walshmedicalmedia.com

Characterization: The structure and properties of the resulting complexes are determined using methods such as:

Infrared (IR) Spectroscopy: To confirm the coordination of the amine groups, evidenced by shifts in the N-H stretching frequencies. core.ac.uk

UV-Visible Spectroscopy: To study the electronic transitions (d-d transitions) of the metal center, which provides information about the coordination geometry. ijcce.ac.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), NMR can elucidate the structure of the complex in solution.

X-ray Crystallography: This technique provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry. koreascience.kr

Magnetic Susceptibility Measurements: To determine the number of unpaired electrons on the metal center, which helps in assigning the geometry and oxidation state. tandfonline.com

Based on the nature of analogous diamine complexes, this compound is expected to form complexes with various geometries depending on the metal ion and reaction conditions. researchgate.netnih.govnih.gov For example, square planar complexes with Pd(II) and Pt(II), and octahedral complexes with Co(III), Ni(II), and Cr(III) are plausible. ijcce.ac.irtandfonline.com

Table 1: Predicted Properties of Hypothetical Transition Metal Complexes with this compound (ippa)

| Complex Formula | Metal Ion | Predicted Geometry | Magnetic Properties |

|---|---|---|---|

[Ni(ippa)2]Cl2 |

Ni(II) | Octahedral | Paramagnetic |

[Cu(ippa)2]Cl2 |

Cu(II) | Distorted Octahedral | Paramagnetic |

[Pd(ippa)Cl2] |

Pd(II) | Square Planar | Diamagnetic |

[Zn(ippa)Cl2] |

Zn(II) | Tetrahedral | Diamagnetic |

The coordination chemistry of lanthanides (Ln) and actinides (An) is dominated by their character as hard Lewis acids, showing a strong preference for hard donor atoms like oxygen. psecommunity.org However, complexes with nitrogen-donor ligands are also known and are of significant interest, particularly in the context of separating actinides from lanthanides in nuclear fuel reprocessing, where ligands with "soft" N-donors show selectivity for actinides. acs.orgresearchgate.netacs.org

The large ionic radii of Ln(III) and An(III) ions typically lead to high coordination numbers (8, 9, or more). While a simple bidentate ligand like this compound might not fully saturate the coordination sphere of these large metal ions, it could certainly be a component of a larger coordination complex, co-ligated with other solvent molecules or anions (e.g., nitrate, water). iaea.org

The synthesis would likely involve the reaction of a lanthanide or actinide salt with the ligand in a suitable solvent. Characterization would rely on techniques similar to those used for transition metals, with luminescence spectroscopy being particularly useful for many lanthanide complexes (e.g., Eu(III), Tb(III)). iaea.org While specific complexes with this compound are not reported in the literature, the fundamental principles suggest that their formation is possible, though they may be less stable than complexes with polydentate ligands featuring harder donor atoms. researchgate.net

Supramolecular Assembly with this compound Ligands

Supramolecular assembly in coordination chemistry involves the spontaneous organization of individual molecules into larger, ordered structures through the formation of metal-ligand bonds. The predictability of coordination geometries around a metal center combined with the specific binding sites of a ligand allows for the rational design of complex architectures. Ligands like this compound, a flexible bidentate N-donor ligand, can serve as fundamental building blocks in the construction of such supramolecular systems.

When this compound coordinates to a metal ion, it typically acts as a chelating agent, forming a stable six-membered ring. However, it can also function as a bridging ligand, linking two different metal centers. This bridging capability is crucial for the formation of extended one-, two-, or three-dimensional coordination polymers. The final structure of the assembly is dictated by several factors, including the coordination preference of the metal ion (e.g., tetrahedral, square planar, or octahedral), the stoichiometry of the metal-to-ligand ratio, and the presence of counter-ions or solvent molecules that can participate in hydrogen bonding or fill voids within the structure.

For instance, reacting this compound with a metal ion that favors a square planar geometry might lead to the formation of a simple linear chain. In contrast, a metal ion with an octahedral preference could result in more complex, three-dimensional networks. The isopropyl group on one of the amine nitrogens adds steric bulk, which can influence the packing of the resulting supramolecular structure and may prevent the formation of more compact, highly symmetric assemblies in favor of more open or lower-dimensional frameworks. The dynamic and often reversible nature of the metal-ligand bonds is key to self-assembly, allowing for "error-correction" during the formation process, which ultimately leads to the most thermodynamically stable product.

Metal-Ligand Bonding Analysis in this compound Complexes

The electronic structure of coordination compounds formed with this compound is best described by Ligand Field Theory (LFT), an extension of Crystal Field Theory that incorporates the covalent nature of metal-ligand bonding. As a bidentate ligand, this compound utilizes the lone pair of electrons on each of its two nitrogen atoms to form coordinate covalent bonds with a central metal ion. These nitrogen atoms act as σ-donors.

In an octahedral complex, the six σ-donor ligands (for example, three molecules of this compound) are positioned along the axes of a Cartesian coordinate system with the metal ion at the origin. This arrangement causes the metal's five degenerate d-orbitals to split into two distinct energy levels. The two d-orbitals pointing directly along the axes (d_z² and d_x²-y²), which form the e_g set, experience greater electrostatic repulsion from the ligand lone pairs and are raised in energy. The three d-orbitals located between the axes (d_xy, d_xz, and d_yz), known as the t_2g set, experience less repulsion and are stabilized at a lower energy level.

The energy difference between the e_g and t_2g sets is termed the ligand field splitting parameter (Δo for octahedral complexes). The magnitude of this splitting is determined by the nature of the metal ion and the field strength of the ligand. The covalent interaction involves the overlap of the nitrogen donor orbitals with the metal's d-orbitals, forming bonding and antibonding molecular orbitals. The filled bonding orbitals are primarily ligand in character, while the unoccupied antibonding orbitals are primarily metal in character (the e_g* orbitals). The t_2g orbitals are often non-bonding in simple σ-donor complexes.

The spectrochemical series is an empirically derived list of ligands ordered by their ability to increase the ligand field splitting parameter (Δ). This series allows chemists to predict the electronic and magnetic properties of coordination complexes. Ligands that cause a large splitting are known as strong-field ligands, while those causing a small splitting are weak-field ligands.

This compound, as an N-alkylated diamine, is classified as a moderately strong-field ligand. Its position in the spectrochemical series is comparable to that of related amine ligands like ethylenediamine (B42938) (en). It is a stronger field ligand than water and halides (e.g., Cl⁻, Br⁻) but weaker than π-acceptor ligands such as cyanide (CN⁻) and carbon monoxide (CO). The strength of the ligand field is primarily due to its function as an effective σ-donor.

The magnitude of Δo induced by this compound has significant implications for the electron configuration of the metal center. For metal ions with d⁴ to d⁷ electron configurations, the ligand field strength determines whether a high-spin or low-spin complex is formed.

High-Spin: If Δo is smaller than the electron pairing energy (P), electrons will occupy the higher-energy e_g orbitals before pairing in the lower-energy t_2g orbitals. This typically occurs with weak-field ligands.

Low-Spin: If Δo is larger than the electron pairing energy, electrons will pair up in the t_2g orbitals before occupying the e_g orbitals. This is favored with strong-field ligands.

Given its position in the spectrochemical series, this compound is capable of inducing a large enough Δo to form low-spin complexes, particularly with metal ions in a +3 oxidation state, where the pairing energy is lower.

| Ligand | Δo (cm⁻¹) | Classification |

|---|---|---|

| Cl⁻ (Chloro) | ~20,300 | Weak-Field |

| H₂O (Aqua) | ~20,760 | Weak-Field |

| NH₃ (Ammine) | ~22,870 | Strong-Field |

| en (Ethylenediamine) | ~23,160 | Strong-Field |

| This compound (analogy) | ~23,000 | Strong-Field |

| CN⁻ (Cyano) | ~33,500 | Very Strong-Field |

Note: The value for this compound is an estimated value based on its structural similarity to ethylenediamine.

Multimetallic and Binucleating Ligand Systems

Multimetallic systems contain more than one metal ion held in proximity by ligand frameworks. A specific class of these are binucleating ligand systems, which are designed with distinct coordination pockets capable of binding two metal ions simultaneously. Such ligands are crucial for studying metal-metal interactions and modeling the active sites of various metalloenzymes.

This compound, in its simple form, is not a classic binucleating ligand because its flexible, short backbone is not pre-organized to create two separate and well-defined binding sites. However, it can readily function as a bridging ligand, connecting two metal centers to form a dinuclear complex or an extended coordination polymer. In this role, the two nitrogen atoms of a single ligand molecule coordinate to two different metal ions instead of chelating to the same one.

To create a true binucleating system using this amine's structure, the this compound unit would need to be incorporated into a larger, more rigid molecular scaffold. For example, two this compound units could be linked by a rigid aromatic spacer (e.g., a xylyl group) to create a macrocyclic or compartmental ligand. This strategic design would enforce a specific distance and orientation between the two resulting bidentate N-donor sites, allowing for the controlled assembly of bimetallic complexes. The properties of such a complex—including magnetic coupling between the metal centers and catalytic activity—would be highly dependent on the nature and rigidity of the bridging group.

Polymer Chemistry and Advanced Materials Science Applications of 2 Isopropylaminopropylamine

2-Isopropylaminopropylamine as a Monomer or Co-monomer in Polymerization

There is no readily available scientific literature that describes the use of this compound as a monomer or co-monomer in polymerization processes.

Novel Polymer Architectures via Living/Controlled Polymerization

Living and controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are methods that allow for the synthesis of polymers with well-defined molecular weights and low polydispersity. cmu.eduvt.edu These methods are instrumental in creating novel and complex polymer architectures. acs.orgnih.govrsc.org However, searches for the application of this compound as a monomer in such systems did not yield any specific examples or research studies.

Copolymerization with Functionalized Monomers

Copolymerization is a process where two or more different types of monomers are polymerized together to create a copolymer with tailored properties. nih.gov The reactivity ratios of monomers determine the final structure of the copolymer. researchgate.net There are no documented instances of this compound being used in copolymerization reactions with other functionalized monomers.

Post-Polymerization Modification Utilizing this compound Functionality

Post-polymerization modification is a versatile strategy for synthesizing functional polymers by chemically altering the polymer backbone after polymerization. nih.govcmu.edunih.gov This allows for the introduction of functional groups that might not be compatible with the initial polymerization conditions.

Chemical Modification of Polymeric Backbones

The chemical modification of a polymer's backbone can transform its function and properties. nih.govchemrxiv.orgresearchgate.net While amines are often used for such modifications, there is no specific research available that details the use of this compound for the chemical modification of polymeric backbones.

Grafting and Crosslinking Reactions

Grafting and crosslinking are modification techniques used to alter the physical and chemical properties of polymers. nih.govweebly.com Grafting involves attaching polymer chains as side branches to a main polymer backbone, while crosslinking creates a network structure. There are no available studies that describe the use of this compound in either grafting or crosslinking reactions.

Interactions with Polymeric Matrices and Fibers

The unique chemical structure of this compound, featuring both a secondary and a primary amine group, allows for specific interactions with various polymer systems. These interactions have been harnessed to modify the properties of both natural and synthetic polymers.

Treatment of Cyanoethylated Cotton Fibers

Research into the chemical modification of cotton fibers has explored various treatments to enhance their inherent properties. One area of investigation has been the treatment of cyanoethylated cotton, a modification that introduces nitrile groups onto the cellulose (B213188) backbone. While various amines and crosslinking agents have been studied to improve properties like dyeability, crease resistance, and thermal stability, specific data on the treatment of cyanoethylated cotton fibers with this compound is not extensively documented in publicly available research. The reactivity of its amine groups suggests a potential for interaction with the nitrile groups of the modified cellulose, possibly leading to crosslinking or other modifications. However, without specific studies, the effects on properties such as tensile strength, elongation, and moisture regain remain theoretical.

Enhancement of Mechanical Properties in Modified Polymers

The incorporation of this compound into polymer matrices can influence their mechanical properties. Acting as a curing agent or a modifier, its amine functionalities can react with various polymer backbones, such as epoxies or polyurethanes, to form crosslinked networks. The structure of the resulting network, including crosslink density and chain flexibility, directly impacts the material's tensile strength, modulus, and toughness.

For instance, in epoxy resins, the dual reactivity of this compound can lead to a well-defined network structure. The effect of its concentration on the mechanical properties of a hypothetical modified polymer is illustrated in the table below.

| Concentration of this compound (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

| 1 | 65 | 2.8 | 5.2 |

| 2 | 72 | 3.1 | 4.8 |

| 3 | 78 | 3.5 | 4.1 |

| 4 | 75 | 3.4 | 3.9 |

Note: The data in this table is illustrative and intended to demonstrate the potential effects of a diamine modifier on polymer properties. Actual values would depend on the specific polymer system and curing conditions.

Sustainable Polymer Chemistry Approaches

The drive towards a circular economy has spurred research into sustainable polymer systems. The potential utility of this compound in this domain is an area of growing interest, particularly in the development of recyclable and bio-based polymers.

Utilization in Recyclable and Degradable Polymer Systems

The design of polymers for recyclability and degradability often involves the incorporation of specific chemical linkages that can be selectively cleaved. While the direct role of this compound in mainstream recyclable polymers like PET or polyolefins is not established, its potential lies in the synthesis of novel polymers with built-in triggers for degradation. For example, it could be used to synthesize polymers with linkages that are susceptible to hydrolysis or other chemical treatments, facilitating monomer recovery. However, specific research demonstrating the use of this compound to create recyclable or degradable polymer systems is limited.

Bio-based and Phosphorus-Containing Polymer Integration

The integration of bio-based monomers and the incorporation of elements like phosphorus are key strategies in developing sustainable and functional polymers. Bio-based polymers aim to reduce reliance on fossil fuels, while phosphorus-containing polymers are often explored for applications such as flame retardancy and biomaterials.

| Polymer System | Potential Role of this compound | Resulting Polymer Type | Potential Properties |

| Bio-based dicarboxylic acids | Monomer | Bio-based Polyamide | Enhanced thermal stability, tailored mechanical properties |

| Phosphorus-containing diacyl chlorides | Monomer | Polyphosphonamide | Flame retardancy, adhesion |

This table outlines the hypothetical integration of this compound into sustainable polymer systems based on its chemical reactivity.

Catalysis Research Employing 2 Isopropylaminopropylamine and Its Derivatives

Homogeneous Catalysis with 2-Isopropylaminopropylamine-Derived Complexes

In homogeneous catalysis, ligands play a crucial role in modulating the properties of a metal catalyst, including its solubility, stability, and reactivity. The bidentate nature of this compound allows it to form stable chelate complexes with a range of transition metals, influencing the electronic and steric environment of the catalytic center.

Olefin Polymerization Catalysis

The field of olefin polymerization has been significantly advanced by the development of late transition metal catalysts, where the ligand architecture is a key determinant of polymer properties. While direct studies on this compound-derived catalysts are not extensively documented, research on analogous aniline (B41778) and diamine-based ligands provides a strong basis for their potential. For instance, late transition metal complexes, particularly with metals like nickel, palladium, and iron, are known to be active in olefin polymerization. The steric bulk of substituents on the amine ligands, such as the isopropyl group in this compound, can introduce the necessary axial hindrance around the metal center to influence polymerization activity, molecular weight, and the degree of polymer branching.

In related systems, catalysts derived from aniline compounds have been shown to produce polyethylene. The general synthetic route involves the synthesis of a ligand, followed by complexation with a metal salt (e.g., Iron (II) chloride), and subsequent activation with a cocatalyst like methylaluminoxane (B55162) (MAO). The performance of these catalysts is often evaluated based on the yield of the polymer produced.

Table 1: Representative Late Transition Metal Catalyst Systems for Olefin Polymerization

| Catalyst System | Monomer | Polymer Product | Key Feature |

| α-Diimine Nickel/Palladium | Ethylene, α-Olefins | Branched Polyethylene | "Chain-walking" polymerization |

| Bis(imino)pyridyl Iron | Ethylene | Linear Polyethylene | High activity |

| Salicylaldimine Nickel | Ethylene | Polyethylene | Tunable properties via ligand modification |

This table presents examples of catalyst systems with related ligand structures to illustrate the principles of olefin polymerization catalysis.

C-H Bond Functionalization

The direct functionalization of otherwise inert C-H bonds is a powerful strategy in organic synthesis. Palladium-catalyzed C-H functionalization has emerged as a particularly effective tool, often relying on directing groups to achieve regioselectivity. Amine-containing substrates can act as directing groups, coordinating to the palladium center and bringing it into proximity with a specific C-H bond.

While specific research on this compound as a ligand in C-H functionalization is limited, the principles derived from studies on other aliphatic amines are highly relevant. For example, palladium-catalyzed C-H alkenylation of aliphatic amines has been achieved using amino-acid-derived ligands. These ligands can render the C-H activation step reversible and promote the alkenylation process. The reaction often proceeds through a cyclopalladation pathway, allowing for the synthesis of complex heterocyclic structures. The use of an oxidant is typically required to regenerate the active palladium catalyst.

The development of rhodium(III) complexes for C-H functionalization has also gained prominence. These catalysts can operate through a variety of mechanisms, including chelation-assisted C-H activation. The electronic and steric properties of the ligands are crucial for the efficiency and selectivity of these transformations.

Selective Organic Transformations

The chirality and coordination geometry of metal complexes derived from this compound and its derivatives make them promising candidates for catalysts in selective organic transformations, particularly in asymmetric synthesis. The field of asymmetric hydrogenation, for instance, heavily relies on chiral ligands to induce enantioselectivity in the reduction of prochiral substrates.

Transition metal-catalyzed asymmetric hydrogenation of enamides is a well-established method for producing chiral amines, which are valuable building blocks for pharmaceuticals. Rhodium complexes with chiral phosphine (B1218219) ligands are highly effective in this transformation, achieving excellent enantioselectivities. While not directly employing this compound, these studies highlight the potential for chiral diamine ligands to create a stereochemically defined environment around the metal center, leading to the preferential formation of one enantiomer.

The development of catalysts for other enantioselective reactions, such as the synthesis of chiral α-substituted propionic acids via nickel-catalyzed asymmetric hydrogenation, further underscores the importance of ligand design in achieving high levels of stereocontrol.

Heterogeneous Catalysis Featuring this compound Ligands

Heterogeneous catalysts, where the active species is supported on a solid material, offer significant advantages in terms of catalyst separation and recycling. The functionalization of solid supports with ligands like this compound allows for the combination of the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems.

Design of Supported Catalytic Systems

Mesoporous silica (B1680970) materials, such as MCM-41 and SBA-15, are excellent supports for catalysts due to their high surface area, large pore volume, and tunable pore size. The surface of these materials can be readily functionalized with organic groups, including amines. The grafting of aminopropyl groups onto mesoporous silica is a common strategy to introduce basic sites or to serve as an anchor for metal complexes.

By analogy, this compound can be immobilized on silica supports through silanization with appropriate precursors. This would result in a solid material bearing the diamine ligand, which can then be used to chelate metal ions, creating a site-isolated heterogeneous catalyst. This approach prevents the agglomeration of active metal centers and can enhance catalytic activity and stability. For example, the immobilization of organometallic iridium complexes on silica has been shown to dramatically improve their performance in methane (B114726) borylation by preventing the formation of inactive multinuclear species.

Table 2: Common Supports for Heterogeneous Catalysts

| Support Material | Key Properties | Examples of Functionalization |

| Mesoporous Silica (e.g., SBA-15) | High surface area, ordered pores | Grafting with aminopropyl or other organosilanes |

| Alumina (Al₂O₃) | High thermal stability, acidic/basic sites | Impregnation with metal salts |

| Zeolites | Microporous crystalline structure, shape selectivity | Ion exchange with metal cations |

| Carbon Nanotubes/Graphene | High electrical conductivity, large surface area | Covalent and non-covalent functionalization |

This table provides an overview of common materials used to support catalytic species.

Surface Interactions and Reaction Mechanisms

The performance of a supported catalyst is critically dependent on the interactions between the active species, the ligand, and the support surface. The surface chemistry of the support can influence the electronic properties of the metal center and the accessibility of the active sites to reactants.

Spectroscopic techniques are invaluable for probing these surface interactions. For instance, diffuse reflectance spectroscopy can be used to study the adsorption of species onto solid surfaces. In the context of a this compound-functionalized support, techniques like solid-state NMR and X-ray absorption spectroscopy could provide insights into the coordination environment of the immobilized metal complexes and help to elucidate the reaction mechanism.

The reaction mechanism on a supported catalyst can be significantly different from its homogeneous counterpart. The confinement of the catalytic species within the pores of the support can lead to shape-selective catalysis and can influence the stability of reaction intermediates. Understanding these surface interactions is key to the rational design of more efficient and robust heterogeneous catalysts.

Organocatalysis and Amine-Based Catalytic Systems

There is no specific research literature detailing the use of this compound as a primary organocatalyst in amine-based catalytic systems. While the broader class of 1,3-diamines has been investigated for cooperative catalysis in reactions such as asymmetric Mannich reactions, studies focusing on the N-isopropyl derivative are not present in the reviewed literature. General amine catalysis often involves the formation of enamine or iminium ion intermediates, but specific examples or detailed findings for this compound are not available.

Activation and Transformation of Small Molecules

Research into the activation and transformation of small molecules like carbon dioxide and dinitrogen is a prominent field. However, the role of this compound in these specific applications appears to be largely unexplored.

Carbon Dioxide Capture and Conversion

While amine-based solvents are a cornerstone of carbon dioxide capture technology, specific data on the performance, kinetics, or catalytic conversion capabilities of this compound are not available in published research. Studies on analogous compounds, such as ethylenediamine (B42938) (EDA) and other alkanolamines, have been conducted to evaluate their CO2 loading capacity and reaction rates. epa.govmdpi.com For instance, kinetic studies have been performed on primary amines like 3-amino-1-propanol and tertiary amines like 3-dimethylamino-1-propanol (B49565) to determine reaction rate constants with CO2. epa.gov However, direct experimental data for this compound is absent. One source notes its use in the preparation of cyclic ureas, which can be a product of CO2 conversion, but does not elaborate on its catalytic role in this synthesis. chemicalbook.com

Dinitrogen Activation

The activation and catalytic conversion of dinitrogen (N₂) is a highly challenging area of chemistry that typically requires sophisticated transition metal complexes with electronically and sterically specific ligands. A thorough search of the scientific literature reveals no studies or reports where this compound or its derivatives are used as ligands or catalysts for dinitrogen activation. Research in this field focuses on multimetallic complexes and advanced ligand architectures designed to bind and reduce the highly stable N≡N triple bond.

Kinetics of Catalytic Reactions and Reaction Networks

No specific kinetic studies or analyses of reaction networks for any catalytic process employing this compound have been published. While general methodologies for studying the kinetics of CO2 absorption in amine solutions and for exploring complex reaction networks in organocatalysis exist, these have not been applied to the title compound in the available literature. mdpi.commdpi.com Kinetic data is available for other amines, which allows for the determination of reaction orders and rate constants, but such information is essential for understanding catalyst efficiency and mechanism and is currently lacking for this compound. epa.gov

Advanced Analytical Methodologies for 2 Isopropylaminopropylamine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating mixtures into their individual components. researchgate.net For a compound like 2-Isopropylaminopropylamine, both liquid and gas chromatography platforms are employed, each offering distinct advantages depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, widely used for the identification, quantification, and purification of compounds. azom.comkianshardanesh.com In the context of this compound, HPLC methods would be developed to ensure the identity and purity of the compound. nih.gov The technique separates components in a mixture based on their interactions with a stationary phase (the column) and a liquid mobile phase. nih.gov

Applications for this compound analysis include:

Impurity analysis in raw materials and finished products. thermofisher.com

Quantitative analysis to determine the precise concentration.

Stability studies to monitor for degradation products. kianshardanesh.com

A typical HPLC system consists of a pump, injector, column, detector, and an integrator or data processing unit. researchgate.net For a polar amine like this compound, reversed-phase HPLC is a common approach, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol (B129727), often with additives like formic acid or trifluoroacetic acid to improve peak shape. azom.com The UV-Vis detector is one of the most common detectors used due to its versatility and reliability for quantitative analysis. researchgate.netnih.gov

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at a specified wavelength (e.g., 210 nm) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile compounds. nih.govmdpi.com The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. thermofisher.com GC is often favored for its speed and ability to quantify multiple analytes simultaneously. nih.gov

However, the analysis of highly polar amines like this compound by GC can present challenges. These compounds can exhibit significant absorption and peak tailing on standard stationary phases, leading to poor sensitivity and reproducibility. nih.gov To overcome these issues, specialized columns and techniques are employed. Amine-specific columns, such as the Agilent CP-Volamine, are designed to provide optimal peak shape and reproducibility for basic compounds. nih.govxjtu.edu.cn Additionally, the selection of appropriate inlet liners is crucial to further improve the sensitivity of the analysis. nih.govresearchgate.net A Flame Ionization Detector (FID) is commonly used for quantitative analysis in GC due to its robustness and wide linear range. researchgate.net

| Parameter | Description |

|---|---|

| Column | Agilent CP-Volamine (30 m × 0.32 mm, 5 μm film) nih.gov |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 50°C, ramped to 250°C |

| Detector | Flame Ionization Detector (FID) researchgate.net |

| Detector Temperature | 280 °C |

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. researchgate.net By utilizing columns packed with smaller particles (typically sub-2 µm), UHPLC systems operate at much higher pressures, leading to dramatic improvements in resolution, speed, and sensitivity. researchgate.net The benefits of UHPLC are particularly valuable for analyzing complex samples and for high-throughput screening. chromatographyonline.com

For research on this compound, UHPLC offers several advantages:

Faster Analysis Times: Run times can be significantly reduced without sacrificing separation quality, increasing laboratory throughput. nih.gov

Higher Resolution: The increased efficiency allows for better separation of this compound from closely related impurities or isomers. chromatographyonline.com

Greater Sensitivity: Narrower peaks result in higher signal-to-noise ratios, which is beneficial for detecting trace-level components. nih.gov

Reduced Solvent Consumption: The lower flow rates and shorter run times make UHPLC a more environmentally friendly ("greener") technique. chromatographyonline.comnih.gov

UHPLC is often coupled with mass spectrometry detectors, a combination that provides unparalleled analytical power. nih.gov

Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that provides a significant increase in separation power compared to single-column GC. sepsolve.comgcms.cz In a GCxGC system, the effluent from a primary analytical column is continuously collected and re-injected onto a second, shorter column with a different stationary phase. chemistry-matters.com This process is managed by a modulator, which is a critical component of the system. sepsolve.com

The primary benefits of GCxGC for the analysis of this compound, especially in complex matrices, include:

Increased Peak Capacity: The use of two orthogonal separation mechanisms dramatically increases the number of compounds that can be resolved in a single run. chemistry-matters.comleco.com

Enhanced Resolution: It enables the separation of co-eluting compounds that would overlap in a one-dimensional GC analysis, allowing for the detection of minor components hidden under larger peaks. sepsolve.comgcms.cz

Structured Chromatograms: The resulting two-dimensional plots show structured patterns where chemically similar compounds group together, aiding in identification. azom.com

Improved Sensitivity: The modulator focuses the analytes into narrow bands before they enter the second column, which can enhance the signal-to-noise ratio. azom.com

This technique is particularly useful for non-target screening and detailed characterization of complex samples containing this compound. gcms.czchemistry-matters.com

Mass Spectrometry-Based Characterization and Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method, it becomes a highly specific and sensitive tool for molecular identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography (either HPLC or UHPLC) with the detection capabilities of tandem mass spectrometry. nih.gov This hyphenated technique is renowned for its high selectivity and sensitivity, making it the preferred method for many challenging analytical applications, including drug metabolism studies and the analysis of complex biological samples. nih.govlittlemsandsailing.com

In an LC-MS/MS analysis of this compound, the LC system first separates the compound from other components in the sample. The eluent then enters the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where the molecules are ionized. In the tandem mass spectrometer (such as a triple quadrupole), a specific precursor ion corresponding to this compound is selected, fragmented, and one or more specific product ions are monitored. nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for accurate quantification even at very low concentrations. littlemsandsailing.com

The key advantages of LC-MS/MS include:

High Specificity: The ability to monitor specific precursor-to-product ion transitions minimizes interferences from the sample matrix. nih.gov

High Sensitivity: It can detect and quantify analytes at picogram or femtogram levels. miami.edu

Structural Information: The fragmentation patterns produced in the mass spectrometer can be used to confirm the identity of the compound and characterize unknown impurities or metabolites. nih.gov

This technique is invaluable for detailed metabolic profiling, impurity characterization, and trace-level quantification of this compound in diverse and complex matrices. researchgate.net

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

| Helium |

| Hydrogen |

| Methanol |

| Trifluoroacetic Acid |

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. ufl.eduthermofisher.com The process begins with the gas chromatograph, which vaporizes the sample and separates its components based on their boiling points and polarities as they pass through a capillary column. thermofisher.com Each separated component then elutes from the column at a specific retention time.

For compounds like amines with active hydrogen atoms, chemical derivatization is often employed prior to GC analysis. emerypharma.com This process, involving techniques like silylation or acylation, replaces the active hydrogens with less polar functional groups, which improves the compound's thermal stability and volatility, leading to better peak shape and separation.

Following chromatographic separation, the eluted molecules enter the mass spectrometer. In a standard GC-MS setup, electron ionization (EI) is commonly used, where high-energy electrons bombard the molecules, causing them to fragment in a reproducible manner. ufl.edu The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint that can be compared against spectral libraries for identification. ufl.eduemerypharma.com

Tandem mass spectrometry (GC-MS/MS) enhances selectivity and sensitivity by performing a second stage of mass analysis. In this mode, a specific precursor ion from the initial mass spectrum is selected and subjected to further fragmentation to produce product ions. This technique, often utilizing multiple reaction monitoring (MRM), is highly effective for quantifying trace levels of a target analyte in complex mixtures by minimizing background interference. science.gov

Table 1: Predicted GC-MS/MS Fragmentation Data for this compound

This table presents hypothetical fragmentation data based on common fragmentation pathways for aliphatic amines.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 116 (M+) | 101 | CH3 (15) | Loss of a methyl group from the isopropyl moiety |

| 116 (M+) | 72 | C3H8 (44) | Alpha-cleavage adjacent to the secondary amine |

| 116 (M+) | 44 | C5H12 (72) | Alpha-cleavage adjacent to the primary amine |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool that measures the mass-to-charge ratio of an ion with extremely high accuracy. measurlabs.comnih.gov Unlike nominal mass spectrometers that provide integer masses, HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can determine the exact mass of a molecule to within a few parts per million (ppm). ufl.edumicrotrace.com

This high mass accuracy allows for the unambiguous determination of a compound's elemental formula. measurlabs.com For this compound, HRMS can distinguish it from other isomeric compounds that have the same nominal mass but different elemental compositions. The technique's high resolving power also enables the separation of analyte signals from matrix interferences with very similar masses, significantly improving detection confidence. nih.govnih.gov When coupled with liquid chromatography (LC-HRMS), it is particularly effective for analyzing complex mixtures and identifying unknown compounds without the need for reference standards, a capability invaluable in metabolism studies or impurity profiling. aafs.orgnih.gov

Table 2: Exact Mass Comparison of C6H16N2 Isomers using HRMS

| Compound Name | Molecular Formula | Nominal Mass | Exact Mass |

|---|---|---|---|

| This compound | C6H16N2 | 116 | 116.13135 |

| 1,6-Hexanediamine | C6H16N2 | 116 | 116.13135 |

| Triethylenediamine | C6H12N2 | 112 | 112.10005 |

Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary ratio method for achieving the highest level of accuracy and precision in quantitative analysis. nih.govresearchgate.net The technique involves adding a known amount of an isotopically labeled version of the target analyte (e.g., containing deuterium, ¹³C, or ¹⁵N) to the sample as an internal standard.

This "isotope-labeled standard" is chemically identical to the native analyte and thus behaves identically during sample extraction, cleanup, and instrumental analysis. nist.gov Any sample loss or degradation will affect both the native and labeled forms equally. The mass spectrometer distinguishes between the native (light) and labeled (heavy) forms based on their mass difference. By measuring the ratio of the two signals, the concentration of the native analyte in the original sample can be calculated with exceptional accuracy, effectively correcting for matrix effects and variations in instrument response. nih.govresearchgate.net The development of an IDMS method for this compound would require the chemical synthesis of its stable isotope-labeled analog.

Spectroscopic Analysis of this compound Structures

Spectroscopic techniques are indispensable for elucidating the molecular structure of chemical compounds. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about functional groups, bonding arrangements, and the electronic environment of atoms.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy is a technique based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds. mdpi.com Fourier-Transform Infrared (FTIR) spectroscopy is the modern implementation of this technique, which collects all frequencies simultaneously to generate a spectrum with high speed and sensitivity. wikipedia.orguci.edu

An FTIR spectrum provides a "molecular fingerprint" that can be used for substance identification. uci.edubruker.com For this compound, the spectrum would exhibit characteristic absorption bands corresponding to its specific functional groups. The presence of both primary (-NH₂) and secondary (-NH-) amine groups would be readily identifiable through their distinct N-H stretching and bending vibrations. The aliphatic isopropyl and propyl groups would also produce strong C-H stretching and bending absorptions.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium (doublet) |

| Secondary Amine (R₂-NH) | N-H Stretch | 3300 - 3500 | Medium (sharp, single) |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1590 - 1650 | Medium to Strong |

| Aliphatic C-H (sp³) | C-H Stretch | 2850 - 3000 | Strong |

| Isopropyl Group | C-H Bend (doublet) | 1370 - 1385 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground state to a higher energy state. technologynetworks.comkutztown.edu This technique is most effective for compounds containing chromophores—structural features with π-bonds or non-bonding valence electrons that can undergo these electronic transitions. youtube.comkhanacademy.org

Saturated aliphatic amines like this compound lack extensive conjugated π-systems. The only relevant electronic transitions are the promotion of non-bonding electrons (n) on the nitrogen atoms to anti-bonding sigma orbitals (σ). These n→σ transitions require high energy and thus occur at short wavelengths in the far-UV region (typically <240 nm). pasg.nhs.uk Consequently, UV-Vis spectroscopy is generally not a primary technique for the detailed structural identification of this compound, as the resulting spectrum would be relatively featureless and provide limited structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the complete molecular structure of an organic compound. nanoqam.ca It is based on the principle that atomic nuclei with a property called "spin" will absorb radiofrequency radiation when placed in a strong magnetic field. nanoqam.ca The precise absorption frequency, or chemical shift (δ), is highly sensitive to the local electronic environment of each nucleus.

Table 4: Predicted ¹H NMR Spectral Data for this compound

Predicted chemical shifts (δ) are in ppm relative to TMS in a non-protic solvent like CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| (CH₃)₂-CH | 1.0 - 1.2 | Doublet | 6H |

| -NH- and -NH₂ | 1.1 - 2.5 | Broad Singlet | 3H |

| -CH₂-CH₂-NH₂ | 1.4 - 1.6 | Multiplet | 2H |

| -NH-CH₂- | 2.5 - 2.7 | Triplet | 2H |

| -CH₂-NH₂ | 2.7 - 2.9 | Triplet | 2H |

Table 5: Predicted ¹³C NMR Spectral Data for this compound

Predicted chemical shifts (δ) are in ppm relative to TMS in a non-protic solvent like CDCl₃.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| (CH₃)₂-CH | 22 - 24 |

| -CH₂-CH₂-NH₂ | 34 - 36 |

| -CH₂-NH₂ | 40 - 42 |

| -NH-CH₂- | 48 - 50 |

| (CH₃)₂-CH- | 50 - 52 |

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a fundamental strategy in the analytical chemistry of amines like this compound, which often lack strong chromophores or fluorophores, exhibit high polarity, and can be volatile. This process involves chemically modifying the analyte to produce a derivative with properties more suitable for a chosen analytical technique. researchgate.net The primary goals of derivatization in this context are to improve detectability, enhance separation efficiency, and increase sensitivity. researchgate.net By converting the amine into a derivative, its physicochemical properties are altered, leading to improved performance in chromatographic and mass spectrometric analyses. researchgate.netcore.ac.uk Common derivatization methods for amines include acylation, carbamate (B1207046) formation, and Schiff base formation. researchgate.net

Pre-column Derivatization Techniques

Pre-column derivatization involves the chemical modification of the analyte before its introduction into the analytical separation system, typically a high-performance liquid chromatography (HPLC) column. thermofisher.comactascientific.com This approach is widely adopted for amine analysis due to its effectiveness in creating stable derivatives that can be easily separated and detected. thermofisher.comrsc.org The reaction is typically carried out by mixing the sample containing this compound with a specific derivatizing reagent and a buffer in a vial. rsc.org The conditions for this reaction, such as temperature, time, and pH, are optimized to ensure the complete conversion of the analyte to its derivative with minimal side-product formation.

One of the main advantages of pre-column derivatization is the ability to remove excess reagent and by-products before analysis, which can reduce potential interference with the chromatographic separation. creative-proteomics.com This technique can be performed manually or automated for high-throughput analysis. actascientific.com Automated pre-column derivatization systems can precisely control reaction times and reagent volumes, leading to high reproducibility. thermofisher.com

Fluorescent and UV-Active Derivatization Reagents

To enhance the detectability of this compound, which lacks a native chromophore or fluorophore for sensitive UV or fluorescence detection, various derivatization reagents can be employed to attach a UV-absorbing or fluorescent tag to the molecule. nih.govsigmaaldrich.com The choice of reagent depends on the specific analytical requirements, such as desired sensitivity and selectivity. rsc.org

Common reagents for primary and secondary amines include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.comnih.gov However, OPA does not react with secondary amines like the isopropylamino group in this compound on its own. jascoinc.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives. thermofisher.comrsc.org This makes it a suitable reagent for this compound.

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent and UV-active derivatives. thermofisher.comnih.gov The resulting dansylamides are stable and can be detected at low concentrations. nih.gov

2,4-Dinitrofluorobenzene (DNFB): Reacts with primary and secondary amines to form stable, UV-active dinitrophenyl (DNP) derivatives. thermofisher.comcreative-proteomics.com

Phenylisothiocyanate (PITC): Reacts with primary and secondary amines to form phenylthiourea derivatives that can be detected by UV absorbance. thermofisher.comacademicjournals.org

Below is an interactive table summarizing common fluorescent and UV-active derivatization reagents for amines.

| Derivatization Reagent | Abbreviation | Reactive Towards | Detection Method | Key Characteristics |

| o-Phthalaldehyde | OPA | Primary amines | Fluorescence | Fast reaction, but unstable derivatives and no reaction with secondary amines. nih.gov |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary and secondary amines | Fluorescence | Forms stable derivatives. thermofisher.comrsc.org |

| Dansyl Chloride | DNS-Cl | Primary and secondary amines | Fluorescence, UV | Produces stable and highly fluorescent derivatives. thermofisher.comnih.gov |

| 2,4-Dinitrofluorobenzene | DNFB | Primary and secondary amines | UV | Forms stable derivatives with good UV absorbance. thermofisher.comcreative-proteomics.com |

| Phenylisothiocyanate | PITC | Primary and secondary amines | UV | Rapid reaction, but sample preparation can be complex. creative-proteomics.com |

Derivatization for Improved Mass Spectrometric Response

In mass spectrometry (MS), particularly with electrospray ionization (ESI), the signal response of an analyte is influenced by its ability to be ionized. Derivatization can significantly enhance the ESI-MS response of this compound by introducing a group that is readily ionizable, such as a tertiary amine, which increases the analyte's proton affinity. nih.govrsc.org This leads to a substantial improvement in sensitivity, with some methods reporting a greater than 75-fold increase in signal intensity for derivatized analytes. nih.govrsc.org